molecular formula C19H25N3O4S B4365780 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide

2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide

Katalognummer B4365780
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: MSFYHFYLHIDTER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide, also known as E7820, is a novel small molecule inhibitor that has been developed for the treatment of cancer. E7820 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

The mechanism of action of 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide involves the inhibition of several key signaling pathways that are involved in tumor growth and metastasis. 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide inhibits the activity of focal adhesion kinase (FAK), which is a protein that plays a critical role in cell adhesion, migration, and invasion. By inhibiting FAK, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide can prevent cancer cells from spreading to other parts of the body. 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide also inhibits the activity of vascular endothelial growth factor receptor (VEGFR), which is a protein that promotes the growth of new blood vessels. By inhibiting VEGFR, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide can prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting FAK and VEGFR, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been shown to inhibit the activity of several other proteins that are involved in tumor growth and metastasis, including c-Met, Src, and PI3K. 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells, which can enhance the body's ability to fight cancer. In terms of physiological effects, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been shown to reduce tumor growth and metastasis in preclinical models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, which means that there is a large body of literature on its mechanism of action and efficacy. However, there are also some limitations to using 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide in lab experiments. It is a relatively new compound, and its safety and efficacy in humans are still being evaluated in clinical trials. In addition, it may have off-target effects that could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the development of 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide. One direction is to continue to evaluate its safety and efficacy in clinical trials. Another direction is to explore its potential as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide may also have potential as a treatment for other diseases that involve abnormal angiogenesis, such as age-related macular degeneration. Finally, further studies are needed to fully understand the mechanism of action of 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide and its potential off-target effects.

Wissenschaftliche Forschungsanwendungen

2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and lung cancer. In these studies, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been shown to inhibit tumor growth and metastasis, as well as to enhance the efficacy of chemotherapy and radiation therapy. 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been shown to modulate the immune system, which can enhance the body's ability to fight cancer.

Eigenschaften

IUPAC Name

1-[[5-[(4-ethoxyphenoxy)methyl]furan-2-carbonyl]amino]-3-(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-4-24-14-5-7-15(8-6-14)25-12-16-9-10-17(26-16)18(23)21-22-19(27)20-11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,23)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFYHFYLHIDTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.